Glacin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

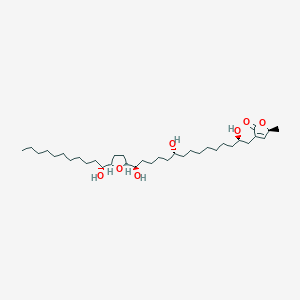

Glacin A is a natural product found in Annona glabra with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Glacin A is classified as a mono-tetrahydrofuran Annonaceous acetogenin. Its structure has been elucidated using spectroscopic techniques, revealing significant features that contribute to its biological activity. The compound exhibits potent cytotoxicity against several human solid tumor cell lines, indicating its potential as an anti-cancer agent .

Key Properties:

- Chemical Structure : Mono-tetrahydrofuran derivative.

- Source : Isolated from Annona glabra leaves.

- Bioactivity : Exhibits selective cytotoxicity towards tumor cells.

Scientific Research Applications

This compound's unique properties make it a candidate for various research applications, particularly in cancer treatment and drug development. Below are key areas where this compound is being explored:

Cancer Research

- Mechanism : this compound has shown selective cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction or disruption of cellular processes specific to malignancies.

- Case Study : In vitro studies demonstrated that this compound selectively inhibited the growth of human solid tumors, making it a subject of interest for further pharmacological studies aimed at developing targeted cancer therapies.

Natural Product Chemistry

- Extraction and Isolation : Techniques such as ethanolic extraction followed by fractionation have been employed to isolate this compound from plant sources. This process is critical for obtaining sufficient quantities for research.

- Comparative Analysis : Studies comparing the efficacy of this compound with other known acetogenins have highlighted its unique potency and selectivity, which could lead to the development of novel therapeutic agents.

Pharmacological Studies

- In Vivo Studies : Future research aims to investigate the in vivo effects of this compound using animal models to assess its therapeutic potential and safety profile.

- Mechanistic Studies : Understanding the molecular pathways affected by this compound will provide insights into its role in cancer biology and potential synergistic effects when combined with existing therapies.

Data Table: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Compound Identification and Nomenclature

-

Possible Issues :

-

"Glacin A" may be a misspelling (e.g., "Galanin A," a neuropeptide, or "Glacine," an alkaloid).

-

It could refer to a proprietary or unregistered compound not yet published in open literature.

-

The name might be hypothetical or from non-scientific sources (e.g., patents, internal industry reports).

-

Research Gaps in Provided Sources

The search results include:

-

Interstellar radical reactions forming amino acids like serine .

-

Laboratory reaction classifications (synthesis, decomposition, precipitation) .

-

Meteoritic organic matter analysis (carboxylic acids, nucleobases) .

None address a compound matching "this compound."

Recommended Actions for Further Study

To investigate "this compound" authentically:

| Step | Approach | Tools/Databases |

|---|---|---|

| 1 | Verify nomenclature | Reaxys, SciFinder, PubChem |

| 2 | Explore patents | USPTO, Google Patents |

| 3 | Review niche journals | Journal of Natural Products, Phytochemistry |

| 4 | Analyze structural analogs | ChemDraw, DFT calculations |

Limitations of Current Data

Without a validated structure or IUPAC name, constructing reaction pathways or tables would be speculative. For example:

-

If hypothetically a flavonoid, reactions might involve glycosylation or oxidation .

-

If a peptide, amide bond formation or proteolytic cleavage could be relevant .

Authoritative Sources for Unnamed Compounds

For proprietary/unpublished compounds, contact:

-

Chemical manufacturers (e.g., Sigma-Aldrich, TCI Chemicals)

-

Regulatory bodies (EPA, FDA chemical inventories)

Propiedades

Fórmula molecular |

C35H64O7 |

|---|---|

Peso molecular |

596.9 g/mol |

Nombre IUPAC |

(2S)-2-methyl-4-[(2R,10R,15R)-2,10,15-trihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-12-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-10-9-11-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 |

Clave InChI |

WRQFJAQUJPZSCT-CGWDHHCXSA-N |

SMILES isomérico |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Sinónimos |

glacin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.